

CC-90003: A Comprehensive Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the kinase selectivity profile of **CC-90003**, a potent and irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2. The document summarizes key quantitative data, outlines experimental methodologies for kinase profiling, and visualizes the relevant signaling pathways and experimental workflows.

Core Mechanism and Target Profile

CC-90003 is an orally available small molecule that covalently binds to a cysteine residue within the ATP-binding site of ERK1 and ERK2.[1] This irreversible inhibition effectively blocks the activation of ERK-mediated signaling pathways, which are frequently dysregulated in various cancers, leading to the suppression of tumor cell proliferation and survival.[2] The primary targets of **CC-90003** are ERK1 and ERK2, with IC50 values in the nanomolar range.[3] [4][5][6]

Kinase Selectivity Profile

The selectivity of **CC-90003** has been extensively evaluated against large panels of kinases to determine its specificity and potential off-target effects. Profiling against a panel of 258 kinases revealed that at a concentration of 1 μ M, **CC-90003** demonstrated high selectivity. The majority of kinases (213) were not significantly inhibited (<50% inhibition), while a smaller subset (28 kinases) showed moderate inhibition (50%–80% inhibition), and only 17 kinases exhibited strong inhibition (>80% inhibition).[3][4]



Further cellular kinase screening in the A375 BRAF V600E-mutant melanoma cell line against 194 kinases identified only five kinases that were inhibited by more than 80% at a 1 μ M concentration: ERK1, ERK2, MKK4, MKK6, and FAK.[3][4] Through iterative analyses across biochemical, cellular, and mass spectrometry assays on a total of 347 kinases, it was determined that besides ERK1 and ERK2, only three other kinases—KDR, FLT3, and PDGFR α —were significantly inhibited at biologically relevant concentrations.[3][4]

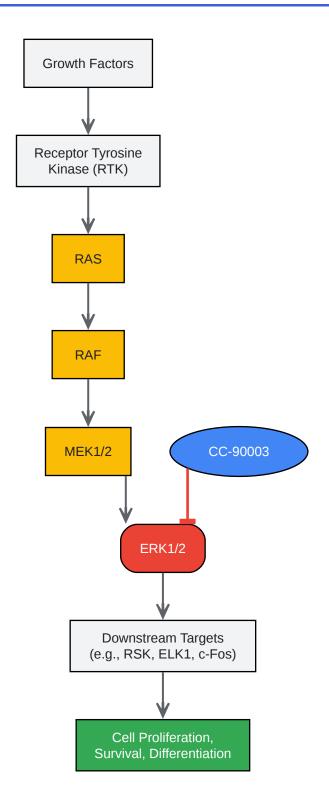
Table 1: Kev Kinase Inhibition Data for CC-90003

Target	IC50 (nmol/L)	Percent Inhibition (at 1 μM)	Assay Type
ERK1	10-20	>80%	Biochemical, Cellular
ERK2	10-20	>80%	Biochemical, Cellular
MKK4	Not specified	>80%	Cellular
MKK6	Not specified	>80%	Cellular
FAK	Not specified	>80%	Cellular
KDR	Not specified	Significant	Biochemical, Cellular
FLT3	Not specified	Significant	Biochemical, Cellular
PDGFRα	Not specified	Significant	Biochemical, Cellular

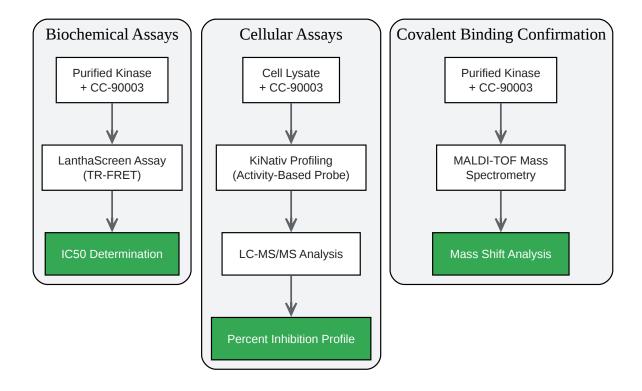
Signaling Pathway Context

CC-90003 primarily targets the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a critical pathway that regulates cell growth, proliferation, differentiation, and survival.[2] By inhibiting ERK1/2, **CC-90003** effectively blocks the downstream signaling events of this pathway, which is often hyperactivated in cancers due to mutations in upstream components like BRAF and KRAS.[4][7]









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References

- 1. researchgate.net [researchgate.net]
- 2. MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]



- 6. Efficacy of a Covalent ERK1/2 Inhibitor, CC-90003, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LINCS Kinativ [maayanlab.cloud]
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